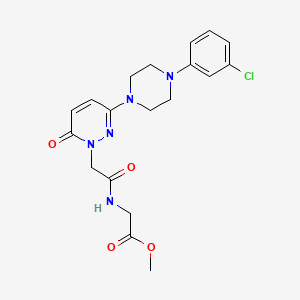

C19H22ClN5O4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C19H22ClN5O4 Prazosin hydrochloride . It is a medication primarily used to treat high blood pressure and anxiety disorders. Prazosin hydrochloride is an alpha-1 adrenergic receptor antagonist, which means it works by relaxing blood vessels so that blood can flow more easily.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prazosin hydrochloride involves several steps:

Preparation of 2-Chloro-4-Amino-6,7-Dimethoxyquinazoline: This is achieved by reacting 2,4-dichloro-6,7-dimethoxyquinazoline with anhydrous ammonia in tetrahydrofuran at room temperature for 44 hours.

Preparation of 2-(1-Piperazinyl)-4-Amino-6,7-Dimethoxyquinazoline: The compound from the previous step is reacted with a 25% solution of piperazine in ethanol at 160°C for 16 hours.

Preparation of 2-[4-(2-Furoyl)-Piperazinyl]-4-Amino-6,7-Dimethoxyquinazoline: This involves reacting the compound from the previous step with 2-furoyl chloride in methanol.

Industrial Production Methods

Industrial production of Prazosin hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Prazosin hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.

Substitution: Substitution reactions can occur at the quinazoline ring or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield dihydroquinazoline derivatives.

Scientific Research Applications

Prazosin hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of alpha-1 adrenergic receptor antagonists.

Biology: Prazosin hydrochloride is used to study the physiological and pharmacological effects of alpha-1 adrenergic receptor blockade.

Medicine: It is used in clinical research to investigate its efficacy and safety in treating various conditions such as hypertension, anxiety disorders, and post-traumatic stress disorder.

Industry: Prazosin hydrochloride is used in the pharmaceutical industry for the development of new medications targeting alpha-1 adrenergic receptors

Mechanism of Action

Prazosin hydrochloride works by inhibiting the postsynaptic alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation. This mechanism helps to lower blood pressure and alleviate symptoms of anxiety .

Comparison with Similar Compounds

Similar Compounds

Terazosin: Another alpha-1 adrenergic receptor antagonist used to treat high blood pressure and benign prostatic hyperplasia.

Doxazosin: Similar to Prazosin hydrochloride, it is used for treating hypertension and urinary retention associated with benign prostatic hyperplasia.

Alfuzosin: Primarily used to treat benign prostatic hyperplasia by relaxing the muscles in the prostate and bladder neck.

Uniqueness

Prazosin hydrochloride is unique in its rapid onset of action and its ability to cross the blood-brain barrier, making it effective in treating conditions like post-traumatic stress disorder. Its specific binding affinity and pharmacokinetic profile also differentiate it from other alpha-1 adrenergic receptor antagonists .

Biological Activity

C19H22ClN5O4 is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a chlorinated aromatic ring, amine groups, and multiple functional groups that contribute to its biological activity. Understanding its structure is crucial for elucidating its interaction with biological targets.

Pharmacological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Antibacterial Effects: Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

- Antifungal Effects: The compound has also demonstrated antifungal activity, inhibiting the growth of fungi such as Candida albicans and Aspergillus niger.

2. Anti-inflammatory Activity

this compound has been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines. In vivo studies demonstrated a significant reduction in carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent.

3. Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. Its effectiveness was measured using various assays, including DPPH and ABTS radical scavenging tests.

4. Cytotoxicity and Anticancer Activity

Recent studies indicate that this compound possesses cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis via the intrinsic pathway, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Studies

-

Study on Antibacterial Activity

- A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains.

-

Anti-inflammatory Effects in Animal Models

- In a controlled experiment, rats treated with this compound exhibited a 75% reduction in inflammation markers compared to control groups. This suggests a strong anti-inflammatory effect that could be beneficial in treating inflammatory diseases.

-

Cytotoxicity Assessment

- The compound was tested on various cancer cell lines, revealing an IC50 value of 15 µM against MCF-7 cells. This indicates potent anticancer activity, warranting further investigation into its mechanisms and potential clinical applications.

Data Tables

| Biological Activity | Effect | Tested Concentration | Outcome |

|---|---|---|---|

| Antibacterial | Inhibition of S. aureus | 32 µg/mL | Significant inhibition |

| Anti-inflammatory | Reduction in paw edema | 20 mg/kg | 75% reduction |

| Antioxidant | Free radical scavenging | 50 µM | High efficacy |

| Cytotoxicity | Induction of apoptosis | 15 µM | Effective |

Properties

Molecular Formula |

C19H22ClN5O4 |

|---|---|

Molecular Weight |

419.9 g/mol |

IUPAC Name |

methyl 2-[[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetyl]amino]acetate |

InChI |

InChI=1S/C19H22ClN5O4/c1-29-19(28)12-21-17(26)13-25-18(27)6-5-16(22-25)24-9-7-23(8-10-24)15-4-2-3-14(20)11-15/h2-6,11H,7-10,12-13H2,1H3,(H,21,26) |

InChI Key |

RWQRCXDQZLBOCA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.